Enhanced Lipophilicity vs. Parent Thiadiazole
The 3-chloro-2,2-dimethylpropyl substituent dramatically increases lipophilicity relative to the parent 1,2,5-thiadiazole. The target compound exhibits a calculated LogP of 2.3456 , whereas the unsubstituted 1,2,5-thiadiazole has a reported LogP of 0.5381 [1]. This ~4.4-fold increase in partition coefficient indicates superior passive membrane permeability, a critical parameter for drug-like molecules [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.3456 (calculated) |
| Comparator Or Baseline | 1,2,5-Thiadiazole: 0.5381 (calculated) |
| Quantified Difference | ΔLogP ≈ +1.8075; ~4.36× higher partition coefficient |
| Conditions | Computational prediction (vendor-provided calculated LogP values) |
Why This Matters
Higher LogP correlates with enhanced membrane permeability and blood-brain barrier penetration potential, making this compound a more suitable candidate for CNS-targeted research or formulations requiring improved absorption.
- [1] Molbase. 1,2,5-Thiadiazole, CAS: 288-39-1. LogP: 0.5381. View Source
- [2] Bentham Science. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities, 2021. Discusses the impact of substituents on ADME properties. View Source
